molecular formula C10H10N4O2 B2519048 methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate CAS No. 936075-87-5

methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate

Cat. No.: B2519048
CAS No.: 936075-87-5
M. Wt: 218.216
InChI Key: NKCVGEMHBBJPKJ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate (CAS: 936075-87-5) is a benzoate ester derivative featuring a tetrazole ring at the 3-position and a methyl group at the 2-position of the benzene ring. Its molecular weight is 218.22 g/mol . The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 2-methyl-3-(tetrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-7-8(10(15)16-2)4-3-5-9(7)14-6-11-12-13-14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCVGEMHBBJPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2C=NN=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate typically involves the reaction of 2-methyl-3-nitrobenzoic acid with sodium azide in the presence of a suitable catalyst. The nitro group is reduced to an amine, which then undergoes cyclization with sodium azide to form the tetrazole ring. The esterification of the carboxyl group with methanol is usually carried out under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The nitro group in the precursor can be reduced to an amine, which is a crucial step in the synthesis of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of tetrazole N-oxides, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate has the molecular formula C9H8N4O2C_9H_8N_4O_2 and a molecular weight of approximately 204.19 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the benzoate moiety enhances its potential as a pharmaceutical agent.

Medicinal Chemistry Applications

Antimicrobial Activity:
Recent studies have demonstrated that derivatives of tetrazole compounds often exhibit significant antimicrobial properties. For instance, research on similar compounds has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . this compound may share these properties due to the structural similarities with known active compounds.

Anticancer Potential:
The anticancer activity of tetrazole derivatives has been extensively studied. A notable study evaluated the effects of various tetrazole-containing compounds on cancer cell lines, revealing promising results against breast and prostate cancer cells . The molecular docking studies suggest that this compound could interact effectively with biological targets involved in cancer progression.

Case Study:
A specific case study involved synthesizing a series of tetrazole derivatives that demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The synthesized compounds were subjected to MTT assays, revealing IC50 values indicating their effectiveness in inhibiting cell proliferation .

Agricultural Applications

Pesticidal Properties:
Tetrazole derivatives have been explored for their potential as agrochemicals due to their herbicidal and insecticidal activities. Compounds similar to this compound have shown effectiveness in controlling pests and diseases in crops . Research indicates that these compounds can disrupt the metabolic processes of pests, leading to their demise.

Material Science Applications

Polymer Chemistry:
this compound can serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the strong interactions provided by the tetrazole group . This application is particularly relevant in developing advanced materials for electronics and coatings.

Analytical Chemistry Applications

Analytical Reagents:
Due to its unique chemical structure, this compound can be utilized as an analytical reagent in various chemical assays. Its ability to form stable complexes with metal ions makes it suitable for detecting trace amounts of metals in environmental samples .

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can mimic the carboxyl group in biological systems, allowing the compound to bind to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Analogues

Compounds containing 1H-1,2,3-triazole substituents, such as those synthesized via click chemistry , share structural similarities with the tetrazole derivative. Key differences include:

  • Electronic Effects : The tetrazole ring (pKa ~4.9) is more acidic than triazoles (pKa ~9–10), influencing solubility and reactivity in biological systems .
  • Biological Activity : Triazole derivatives exhibit carbonic anhydrase-II inhibitory activity, while tetrazole-containing compounds like methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate may show enhanced metal-binding affinity due to higher nitrogen density .
Table 1: Comparison of Tetrazole and Triazole Derivatives
Property This compound 1H-1,2,3-Triazole Analogues
Molecular Weight (g/mol) 218.22 180–220 (varies by R-group)
pKa ~4.9 (tetrazole ring) ~9–10 (triazole ring)
Biological Role Metal coordination, C–H activation Enzyme inhibition (e.g., carbonic anhydrase-II)

Imidazole-Containing Benzoates

Methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate (MW: 237.31 g/mol) differs in its substituent (imidazole vs. tetrazole) and phosphoryloxy group. Key distinctions include:

  • Synthetic Utility : The imidazole derivative is used in hydrolysis studies, while the tetrazole variant is tailored for directing-group applications .

Alkyl Benzoates

Simple alkyl benzoates (e.g., methyl benzoate, ethyl benzoate) lack heterocyclic substituents but share the benzoate ester backbone. Comparisons include:

  • Physicochemical Properties: Solubility: this compound has lower lipid solubility than methyl benzoate due to polar tetrazole .
Table 2: Alkyl Benzoates vs. Tetrazole-Substituted Benzoate
Property Methyl Benzoate This compound
Molecular Weight 136.15 g/mol 218.22 g/mol
LogP (Octanol-Water) ~1.98 ~1.2 (estimated)
Application Flavoring agent, cosmetics Catalysis, medicinal chemistry

Biological Activity

Methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety with a tetrazole ring, which is known for enhancing the compound's reactivity and biological properties. The presence of the tetrazole ring allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Target Interactions

Tetrazole derivatives, including this compound, often interact with specific enzymes and receptors. The tetrazole ring can mimic carboxylate groups, facilitating binding to active sites of proteins involved in critical biochemical pathways. Notably, compounds with similar structures have shown affinity for Heat Shock Protein 90 (HSP90) , which plays a role in protein folding and degradation.

Biochemical Pathways

The interaction with HSP90 suggests potential effects on various cellular processes, including:

  • Signal Transduction : Modulating pathways involved in cell growth and survival.
  • Cell Cycle Control : Influencing cell proliferation and apoptosis.
  • Enzyme Inhibition : Acting as inhibitors of specific enzymes related to cancer progression.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Several studies have demonstrated that tetrazole derivatives possess potent anticancer activity. For instance, compounds structurally related to this compound showed significant inhibitory effects against various cancer cell lines. The mechanism is thought to involve disruption of HSP90 function, leading to destabilization of oncogenic proteins .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research suggests that tetrazole derivatives can exhibit antibacterial and antifungal activities. For example, structural modifications on the tetrazole ring have been shown to enhance activity against resistant strains of fungi such as Candida glabrata and Candida krusei .

Pharmacokinetics

Tetrazole compounds are characterized by their metabolic stability and resistance to hydrolysis compared to traditional carboxylic acids. This stability is advantageous for drug design, as it may lead to improved bioavailability and prolonged action in biological systems .

In Vitro Studies

In vitro studies have highlighted the effectiveness of this compound against various cancer cell lines. For example, a study reported IC50 values (the concentration required to inhibit cell growth by 50%) indicating potent cytotoxicity against breast cancer cells .

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)10

Animal Models

In vivo studies using animal models have further supported the anticancer potential of this compound. Administration of this compound resulted in significant tumor size reduction in xenograft models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-methyl-3-(1H-tetrazol-1-yl)benzoate, and how can reaction progress be effectively monitored?

  • Methodology : The synthesis typically involves a coupling reaction between 3-(1H-tetrazol-1-yl)benzoic acid derivatives and methyl 2-methylbenzoate precursors. Key steps include:

  • Use of dichloromethane (DCM) or dimethylformamide (DMF) as solvents under reflux conditions .
  • Catalysts such as carbodiimides (e.g., DCC) to activate carboxylic acid intermediates .
  • Monitoring reaction progress via thin-layer chromatography (TLC) with solvent systems like toluene:ethyl acetate (8:2) to track intermediate formation .
  • Purification via column chromatography or recrystallization using ethanol/water mixtures .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., tetrazole ring integration at δ 8.5–9.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks matching the exact mass (e.g., C₁₁H₁₁N₄O₂ requires m/z 243.0834) .
  • Melting Point Analysis : Compare observed values (e.g., 248–250°C) with literature to assess purity .

Q. How does the presence of the tetrazole ring influence the compound's physicochemical properties?

  • Methodology :

  • The tetrazole ring enhances polarity due to its nitrogen-rich structure, increasing solubility in polar aprotic solvents (e.g., DMSO) .
  • Assess logP values experimentally via shake-flask methods or computationally using software like ChemAxon to predict hydrophobicity .
  • Infrared (IR) spectroscopy to identify N–H stretching (~3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) unique to the tetrazole moiety .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent and catalyst conditions?

  • Methodology :

  • Solvent Screening : Compare yields in DMF (enhanced solubility) vs. ethanol (lower cost but slower kinetics) .
  • Catalyst Optimization : Test alternatives to DCC, such as EDCI/HOBt, to reduce side reactions .
  • Statistical Design : Use response surface methodology (RSM) to model interactions between temperature (40–80°C), solvent volume, and catalyst loading .

Q. What strategies are effective in resolving contradictory biological activity data between this compound and its structural analogs?

  • Methodology :

  • Comparative SAR Studies : Synthesize analogs (e.g., chloro- or hydroxy-substituted derivatives) and evaluate antibacterial activity via MIC assays against S. aureus .
  • Molecular Docking : Use AutoDock Vina to compare binding affinities of analogs with target proteins (e.g., dihydrofolate reductase) .
  • Meta-Analysis : Aggregate data from Reaxys/SciFinder to identify trends in bioactivity across tetrazole-containing compounds .

Q. What methodologies are recommended for investigating the molecular interactions between this compound and potential protein targets?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized target proteins (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions .
  • Crystallography : Co-crystallize the compound with proteins (e.g., CYP450 isoforms) to resolve binding modes at atomic resolution .

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